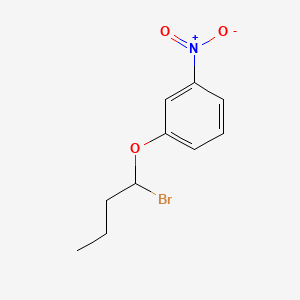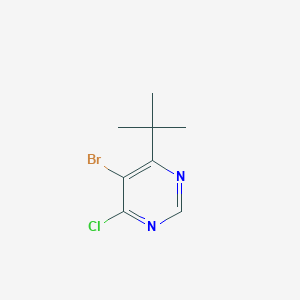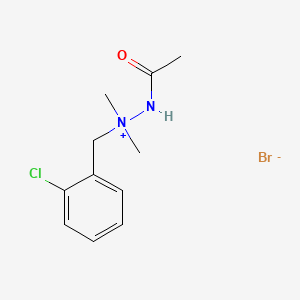
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide is a synthetic organic compound It is characterized by the presence of an acetyl group, an o-chlorobenzyl group, and a dimethylhydrazinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide typically involves the reaction of 2-acetyl-1,1-dimethylhydrazine with o-chlorobenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The o-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties or as a precursor to drug development.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-1-(p-chlorobenzyl)-1,1-dimethylhydrazinium bromide
- 2-Acetyl-1-(o-fluorobenzyl)-1,1-dimethylhydrazinium bromide
- 2-Acetyl-1-(o-methylbenzyl)-1,1-dimethylhydrazinium bromide
Uniqueness
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide is unique due to the presence of the o-chlorobenzyl group, which may impart specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
15942-32-2 |
|---|---|
Molecular Formula |
C11H16BrClN2O |
Molecular Weight |
307.61 g/mol |
IUPAC Name |
acetamido-[(2-chlorophenyl)methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C11H15ClN2O.BrH/c1-9(15)13-14(2,3)8-10-6-4-5-7-11(10)12;/h4-7H,8H2,1-3H3;1H |
InChI Key |
AUSBQKMXBAXVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N[N+](C)(C)CC1=CC=CC=C1Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)

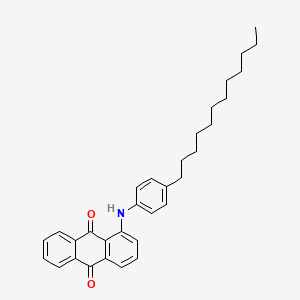
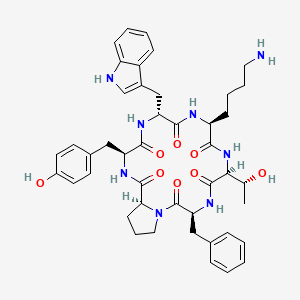






![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
